molecular formula C10H12BrNO2S B1443562 4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide CAS No. 1380487-26-2

4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide

Cat. No.: B1443562
CAS No.: 1380487-26-2
M. Wt: 290.18 g/mol
InChI Key: WYSFEHSMVQRWIR-UHFFFAOYSA-N
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Description

4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide is a chemical compound characterized by its bromophenyl group attached to a thiomorpholine ring, which is further oxidized to form the 1,1-dioxide derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide typically involves the following steps:

  • Formation of Thiomorpholine: Thiomorpholine can be synthesized from morpholine by reacting it with thiophosgene.

  • Bromination: The thiomorpholine ring is then brominated using bromine in the presence of a suitable catalyst, such as iron(III) bromide.

  • Oxidation: The bromophenyl group is introduced through a nucleophilic substitution reaction, followed by oxidation to form the 1,1-dioxide derivative using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (MCPBA).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce more oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromophenyl group or the thiomorpholine ring.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, MCPBA, and other peroxides.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Higher oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the bromophenyl group or thiomorpholine ring.

  • Substitution Products: Derivatives with different functional groups attached to the thiomorpholine ring.

Scientific Research Applications

4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the derivative .

Comparison with Similar Compounds

  • 4-(4-Bromo-phenyl)-thiomorpholine 1,1-dioxide: Similar structure but with the bromine atom at a different position on the phenyl ring.

  • 4-(3-Bromo-phenyl)-morpholine 1,1-dioxide: Similar to the compound but with a morpholine ring instead of thiomorpholine.

Uniqueness: 4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide is unique due to its specific structural features, particularly the presence of the bromophenyl group and the oxidized thiomorpholine ring

Biological Activity

4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide is an organosulfur compound recognized for its diverse biological activities. This compound features a thiomorpholine ring with a bromo-substituted phenyl group, contributing to its pharmacological properties. The molecular formula is C9H10BrNO2S\text{C}_9\text{H}_{10}\text{Br}\text{N}\text{O}_2\text{S} and it has a molecular weight of 290.18 g/mol .

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Thiomorpholine Ring C4H8NS\text{Thiomorpholine Ring }\quad \text{C}_4\text{H}_8\text{N}\text{S}

The presence of the bromo group enhances the compound's reactivity and potential biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : This compound has demonstrated significant antimicrobial efficacy, particularly against various bacterial strains. In vitro studies show that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties. It has been tested against several cancer cell lines, showing cytotoxic effects at specific concentrations. For instance, studies reported IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. This includes potential inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the bromo-substituted phenyl group plays a critical role in enhancing the interaction with biological targets, leading to its antimicrobial and anticancer activities. The compound's ability to form stable complexes with target proteins may contribute to its efficacy in inhibiting enzymatic activity .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of thiomorpholine derivatives found that this compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study: Anticancer Properties

In another research effort focused on anticancer activity, this compound was tested against A549 (lung cancer) and HCT116 (colon cancer) cell lines. The results indicated that the compound induced apoptosis in cancer cells at concentrations ranging from 25 to 100 µM, with observable morphological changes consistent with apoptotic cell death .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-(4-Bromophenyl)-thiomorpholine 1,1-dioxideSimilar thiomorpholine ringDifferent bromine position affects biological activity
Thiomorpholine-3-carboxylic acid hydrochlorideCarboxylic acid functionalityPotential for varied pharmacological profiles
(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxidePyrrolidine substitutionMay exhibit distinct pharmacodynamics

Properties

IUPAC Name

4-(3-bromophenyl)-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c11-9-2-1-3-10(8-9)12-4-6-15(13,14)7-5-12/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSFEHSMVQRWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1,3-dibromobenzene (242 μL, 2.00 mmol), thiomorpholine 1,1-dioxide (270 mg, 2.00 mmol), Pd2(dba)3 (45.8 mg, 0.0500 mmol), rac-BINAP (96.3 mg, 0.150 mmol) and NaOtBu (231 mg, 2.40 mmol) in toluene was heated at 80° C. for 11 hours under nitrogen. After cooling to room temperature, the mixture was diluted with DCM and filtered through a Celite pad. The combined filtrate and washings were concentrated. The residue was purified by silica gel column chromatography (EtOAc/hexane=90:10→80:20→75:25) to afford desired product (281 mg, 48.4%) as pale yellow solid.
Quantity
242 μL
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
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Quantity
96.3 mg
Type
reactant
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Quantity
231 mg
Type
reactant
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0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
45.8 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
48.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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